3-Octenal, (3Z)-
CAS No.: 78693-34-2
Cat. No.: VC17021268
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78693-34-2 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | (Z)-oct-3-enal |
| Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |
| Standard InChI Key | WDWAUVJQFVTKEW-WAYWQWQTSA-N |
| Isomeric SMILES | CCCC/C=C\CC=O |
| Canonical SMILES | CCCCC=CCC=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-Octenal, (3Z)- is an α,β-unsaturated aldehyde with the IUPAC name (Z)-3-Octenal. Its structure features a carbonyl group at position 1 and a cis-configured double bond between carbons 3 and 4 (Fig. 1). The molecular formula C₈H₁₄O corresponds to a molar mass of 126.20 g/mol, though discrepancies in older literature occasionally report 142.20 g/mol due to calculation errors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 78693-34-2 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
| Odor | Grassy, fatty |
The compound’s reactivity stems from its polarized carbonyl group, which acts as an electrophilic site for nucleophilic additions. The conjugated double bond further stabilizes intermediates during reactions, influencing its participation in cycloadditions and redox processes.
Stereochemical Considerations
The (Z) configuration of the double bond imposes steric constraints that affect molecular interactions. Comparative studies of stereoisomers, such as (E)-3-Octenal, reveal differences in odor thresholds and biological activity, though data specific to 3-Octenal, (3Z)- remain limited.
Synthesis and Industrial Production
Laboratory Synthesis
The most common synthesis route involves oxidizing (Z)-3-octenol with Dess-Martin periodane (DMP) in dichloromethane. DMP selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids, achieving yields exceeding 80% under optimized conditions.
Reaction Mechanism:
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Activation: DMP abstracts a proton from the alcohol, forming an iodinium intermediate.
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Oxidation: The intermediate undergoes β-hydride elimination, releasing the aldehyde and reducing DMP to iodobenzoic acid.
Purification typically employs column chromatography to isolate 3-Octenal from unreacted starting material and byproducts.
Scalability and Challenges
Industrial production faces challenges in maintaining stereochemical purity during scale-up. Trace impurities, such as (E)-3-Octenal, can alter sensory properties, necessitating stringent quality control in flavor and fragrance applications.
Applications in Flavor and Fragrance Industries
Sensory Profile
3-Octenal, (3Z)- contributes to the aroma profiles of fresh vegetables, citrus oils, and grilled meats. At concentrations as low as 1 ppb, it imparts a “green” note in perfumes and a “fatty” accent in savory food products.
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The carbonyl group undergoes reactions with:
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Amines: Forming Schiff bases, which are precursors to heterocyclic compounds.
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Alcohols: Producing acetals under acidic conditions.
Example Reaction with Ethanol:
This reaction is reversible, making acetals useful protecting groups in organic synthesis.
Oxidation and Reduction
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Oxidation: Yields 3-oxooctanoic acid via ketone formation.
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Reduction: Sodium borohydride converts the aldehyde to (Z)-3-octenol, a fragrance intermediate.
Biological Roles and Health Implications
Lipid Peroxidation Byproduct
3-Octenal, (3Z)- forms during oxidative degradation of ω-6 fatty acids, particularly arachidonic acid. Elevated levels in tissues correlate with oxidative stress markers, suggesting its role as a biomarker for conditions like atherosclerosis and neurodegenerative diseases.
Cellular Signaling
In vitro studies indicate that lipid-derived aldehydes modulate MAP kinase pathways, influencing apoptosis and inflammation. While direct evidence for 3-Octenal’s involvement is sparse, structural analogs like 4-hydroxy-2-nonenal are well-documented in activating stress-responsive transcription factors.
Toxicity Profile
Analytical Methods and Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a DB-WAX column resolves 3-Octenal, (3Z)- from co-eluting compounds. Characteristic ions at m/z 41 (base peak) and m/z 57 aid identification.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃): δ 9.48 (d, 1H, CHO), 5.45–5.35 (m, 2H, CH₂=CH), 2.20–2.10 (m, 2H, CH₂CO).
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